molecular formula C22H15F2N3O4S2 B2545081 methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1260999-16-3

methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2545081
CAS No.: 1260999-16-3
M. Wt: 487.5
InChI Key: JHNAMFJKKOXACO-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: This step is achieved through a substitution reaction using a difluorophenyl reagent.

    Attachment of the Sulfanyl Group: This involves the reaction of the thieno[3,2-d]pyrimidine intermediate with a sulfanyl-containing compound.

    Formation of the Final Product: The final step involves the esterification of the intermediate with methyl 2-(2-amino)benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[3,2-d]pyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,5-difluorophenyl)acetate: Shares the difluorophenyl group but lacks the thieno[3,2-d]pyrimidine core.

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a thieno[3,2-d]pyrimidine core with a difluorophenyl group and a sulfanylacetamido moiety. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O4S2/c1-31-21(30)15-4-2-3-5-16(15)25-18(28)11-33-22-26-17-6-7-32-19(17)20(29)27(22)14-9-12(23)8-13(24)10-14/h2-10H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNAMFJKKOXACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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